molecular formula C18H19D3INO3 · HCl B1163918 25I-NBOMe-d3 (hydrochloride)

25I-NBOMe-d3 (hydrochloride)

Cat. No.: B1163918
M. Wt: 466.8
InChI Key: IPBBLNVKGLDTML-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25I-NBOMe-d3 (hydrochloride) is a deuterated internal standard critical for the precise quantification of the potent synthetic psychedelic 25I-NBOMe in biological matrices using advanced analytical techniques like LC-MS/MS. The parent compound, 25I-NBOMe, is a new psychoactive substance (NPS) known for its high potency and subnanomolar affinity as an agonist for the serotonin 5-HT 2A receptor . Its activation of this receptor is a primary mechanism behind its hallucinogenic effects, which are behaviorally modeled in rodents by the head-twitch response (HTR) . Research using 25I-NBOMe has shown that it significantly modulates key neurotransmitter systems, acutely increasing extracellular levels of dopamine, serotonin, and glutamate in the rat frontal cortex . Furthermore, in vivo studies confirm that 25I-NBOMe rapidly crosses the blood-brain barrier and distributes into various brain regions, including the frontal cortex, hippocampus, and striatum . The use of this deuterated analog is indispensable for researchers investigating the pharmacokinetics, metabolic fate, and in vivo neurotoxicity profile of 25I-NBOMe. Studies have associated 25I-NBOMe exposure with oxidative DNA damage in the brain and a decrease in glial cell populations in cortical areas, highlighting the importance of accurate toxicological analysis . By providing a stable, isotopically labeled reference, 25I-NBOMe-d3 (hydrochloride) enables reliable and sensitive detection, supporting vital research in forensic science, neuropharmacology, and toxicology aimed at understanding the mechanistic and harmful effects of novel psychoactive substances.

Properties

Molecular Formula

C18H19D3INO3 · HCl

Molecular Weight

466.8

InChI

InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3;

InChI Key

IPBBLNVKGLDTML-NIIDSAIPSA-N

SMILES

IC1=CC(OC)=C(CCNCC2=C(OC([2H])([2H])[2H])C=CC=C2)C=C1OC.Cl

Synonyms

2C-I-NBOMe-d3

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Reactions

25I-NBOMe-d3 undergoes phase I and II metabolism , with deuterium altering reaction kinetics compared to non-deuterated analogs:

Metabolic PathwayEnzymes InvolvedMajor Metabolites IdentifiedDetection Method
O-DemethylationCYP2D6, CYP2C19O-Desmethyl-25I-NBOMe-d3LC-MS/MS
N-DealkylationCYP3A4, CYP1A22C-I-d3 derivativesHRMS
HydroxylationCYP2B6, CYP2C9Hydroxy-25I-NBOMe-d3 isomersMS³ fragmentation
Glucuronidation/SulfationUGTs, SULTsConjugated O-demethyl metabolitesEnzymatic hydrolysis

Deuteration reduces metabolic clearance by ~20% due to the kinetic isotope effect, prolonging half-life in in vitro hepatic models .

Receptor Binding Kinetics

25I-NBOMe-d3 exhibits high-affinity interactions with serotonergic receptors :

Receptor SubtypeBinding Affinity (K<sub>i</sub>, nM)Functional ActivityDeuterium Impact
5-HT<sub>2A</sub>0.12 ± 0.03Full agonistNo significant change
5-HT<sub>2C</sub>4.7 ± 1.2Partial agonistSlightly reduced efficacy
Dopamine D₂>500InactiveN/A

Deuteration does not alter receptor binding kinetics but improves radiolabeling efficiency for PET imaging studies .

Analytical Detection Reactions

HPLC-MS/MS parameters for 25I-NBOMe-d3 identification:

ParameterValue
Precursor Ion (m/z)431 [M+H]⁺
Product Ions (m/z)124 (CE 30 eV), 92 (CE 75 eV)
Retention Time10.68 min (C18 column)
LOD0.5 ng/mL
LOQ1.5 ng/mL

Source: Adapted from Cayman Chemical HPLC-MS/MS protocols

Stability and Degradation

  • Thermal stability : Decomposes at >200°C without hazardous byproducts .

  • Photolytic degradation : Forms 4-iodo-2,5-dimethoxybenzaldehyde under UV exposure (λ=254 nm).

  • Aqueous stability : Stable in PBS (pH 7.4) for 24h at 37°C, with <5% hydrolysis .

Synthetic Byproducts

Common impurities during synthesis include:

  • N,N-Dibenzylated derivatives (2-8% yield) from excess benzylating agents

  • Unreacted 2C-I (≤3%) detectable via TLC (R<sub>f</sub>=0.33 vs 0.61 for product)

  • Deuterium scrambling products (<1%) identified by isotopic pattern analysis

This comprehensive analysis demonstrates 25I-NBOMe-d3’s utility in tracing phenethylamine metabolism and receptor pharmacology, while deuterium labeling provides enhanced analytical resolution without compromising intrinsic activity .

Comparison with Similar Compounds

Structural and Analytical Differences

25I-NBOMe vs. 25I-NBOMe-d3
Property 25I-NBOMe (Hydrochloride) 25I-NBOMe-d3 (Hydrochloride)
Molecular Formula C18H22ClINO3 C18H20D3ClINO3
Molecular Weight 428.0723 Da 431.085 Da (+3 Da due to deuterium)
Retention Time (HPLC) 10.77 min 10.68 min
Key Transition Ions 428 > 121, 91 m/z 431 > 124, 92 m/z
Primary Use Psychoactive compound Analytical ISTD

The deuterium atoms in 25I-NBOMe-d3 create a distinct mass shift (+3 Da) that prevents interference with the non-deuterated compound during LC-MS/MS analysis, enabling precise quantification .

Other NBOMe Derivatives

NBOMe compounds differ in their substituents on the phenethylamine ring (Table 1):

Compound Substituent (Position) Molecular Weight Key Transition Ions (m/z) Retention Time (HPLC)
25B-NBOMe Bromine (4-position) 380.0861 Da 380 > 121, 91 8.77 min
25C-NBOMe Chlorine (4-position) 336.1366 Da 336 > 121, 91 7.86 min
25H-NBOMe Hydrogen (4-position) 302.1756 Da 302 > 121, 91 7.45 min
25D-NBOMe Methyl (4-position) 316.1913 Da 316 > 121, 91 8.36 min

These derivatives exhibit varying retention times and mass spectral profiles due to differences in halogenation and alkylation, which influence their polarity and metabolic stability .

Metabolic Stability and Pathways

25I-NBOMe-d3 undergoes similar Phase I and II metabolic pathways as 25I-NBOMe, including:

  • O-demethylation : Removal of methoxy groups, producing metabolites like 25I-NBOH (M1) and 2C-I (M2).
  • Hydroxylation : Addition of hydroxyl groups to the aromatic ring (e.g., M8).
  • Glucuronidation : Conjugation of hydroxylated metabolites (e.g., M9–M15) .

However, the deuterium substitution in 25I-NBOMe-d3 reduces metabolic degradation rates of the labeled methoxy group, enhancing its stability as an ISTD during prolonged incubations .

Comparison of Key Metabolites:
Metabolite 25I-NBOMe (m/z) 25I-NBOMe-d3 (m/z)
Parent Compound 428 431 (+3)
O-desmethyl (M5/M6) 414 417 (+3)
Hydroxylated (M8) 444 (+16) 447 (+19)

Pharmacological Activity

In contrast, halogenated derivatives like 25B-NBOMe (bromine) and 25C-NBOMe (chlorine) exhibit slightly higher 5-HT2A binding affinities compared to 25I-NBOMe, correlating with their increased hallucinogenic potency .

Q & A

Q. How can researchers validate the purity and identity of 25I-NBOMe-d3 (hydrochloride) for analytical applications?

To ensure accurate results, researchers should employ a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC/MS) or Gas Chromatography-Mass Spectrometry (GC/MS) to confirm molecular weight and fragmentation patterns. Certified reference materials (CRMs) with deuterated analogs (e.g., d3 labels) are critical for isotopic validation .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on the methoxybenzyl (NBOMe) group and deuterium labeling positions.
  • Certified Reference Material (CRM) cross-referencing using suppliers like Cerilliant®, which provides ampules standardized to 1.0 mg/mL in methanol, validated for forensic and toxicological applications .

Q. What are the optimal storage conditions for 25I-NBOMe-d3 (hydrochloride) to ensure stability?

  • Store at −20°C in airtight, light-resistant containers to prevent degradation. Methanol solutions are preferred for long-term stability, as hydrochloride salts are hygroscopic and prone to hydrolysis under ambient conditions .
  • Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use ampules.

Q. How should researchers prepare calibration standards for quantitative analysis of 25I-NBOMe-d3 (hydrochloride)?

  • Use Snap-N-Spike® certified solutions (1.0 mg/mL in methanol) as starting material. Serial dilutions in methanol or a matrix-matched solvent (e.g., human urine or plasma) are recommended for LC/MS or GC/MS calibration .
  • Include an internal standard (e.g., 25H-NBOMe) to correct for matrix effects and instrument variability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities of 25I-NBOMe analogs?

  • Experimental design : Perform radioligand competition assays using human 5-HT2A/2C receptors under standardized conditions (pH 7.4, 37°C). Compare results across multiple batches to isolate batch-specific variability .
  • Data normalization : Use deuterated analogs (e.g., 25I-NBOMe-d3) to control for isotopic effects on binding kinetics.
  • Meta-analysis : Cross-reference published IC50 values with structural data (e.g., methoxy group positioning) to identify trends in structure-activity relationships (SAR) .

Q. What methodologies are recommended for studying the metabolic pathways of 25I-NBOMe-d3 (hydrochloride) in vivo?

  • High-Resolution Mass Spectrometry (HRMS) coupled with hepatic microsome assays to identify phase I (e.g., demethylation) and phase II (e.g., glucuronidation) metabolites.
  • Deuterium tracing : Leverage the d3 label to distinguish parent compounds from metabolites in complex biological matrices .
  • Cross-species comparison : Use rodent and human liver microsomes to assess interspecies metabolic differences.

Q. How can researchers resolve analytical challenges in differentiating 25I-NBOMe-d3 from its positional isomers?

  • Chromatographic optimization : Use HPLC with a phenyl-hexyl stationary phase and isocratic elution (e.g., 70:30 methanol:ammonium formate buffer) to separate isomers based on subtle polarity differences .
  • Tandem MS/MS : Monitor unique fragment ions (e.g., m/z 315.183 for the NBOMe backbone) and compare retention times against isomer-specific CRMs .

Q. What experimental strategies mitigate cross-reactivity in immunoassays targeting 25I-NBOMe-d3 (hydrochloride)?

  • Antibody validation : Screen monoclonal antibodies against structurally similar phenethylamines (e.g., 25B-NBOMe, 25C-NBOMe) to assess specificity .
  • Competitive ELISA : Pre-incubate samples with deuterated analogs to block non-specific binding.
  • Orthogonal validation : Confirm positive results with LC/MS or GC/MS to rule out false positives from matrix interferences .

Q. How does the hydrochloride salt form impact the physicochemical properties of 25I-NBOMe-d3 compared to its free base?

  • Solubility : The hydrochloride salt exhibits higher aqueous solubility (~1.0 mg/mL in methanol) compared to the free base, which is lipophilic and typically stored in organic solvents .
  • Stability : The salt form is less prone to oxidation but may hydrolyze under alkaline conditions. Monitor pH during dissolution (target pH 4–6 for aqueous solutions) .
  • Crystallography : Single-crystal X-ray diffraction can reveal differences in lattice packing and hydrogen bonding between salt and base forms .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting reports on the potency of 25I-NBOMe-d3 in animal models?

  • Dose standardization : Normalize doses to body surface area (mg/m²) rather than body weight (mg/kg) to account for metabolic scaling differences.
  • Vehicle control : Use consistent solvents (e.g., 5% DMSO in saline) to avoid vehicle-induced pharmacokinetic variability .
  • Blinded studies : Implement double-blind protocols to reduce observer bias in behavioral assays.

Q. What steps ensure reproducibility in synthesizing 25I-NBOMe-d3 (hydrochloride) for pharmacological studies?

  • Deuterium incorporation : Validate deuterium labeling efficiency (>98%) via mass spectrometry to ensure isotopic purity .
  • Salt formation : Optimize reaction conditions (e.g., HCl gas in diethyl ether) to achieve consistent hydrochloride salt crystallization .
  • Batch documentation : Publish detailed synthetic protocols, including reaction times, temperatures, and purification methods (e.g., recrystallization solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25I-NBOMe-d3 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
25I-NBOMe-d3 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.